Retained Potency in Multidrug-Resistant Leukemia: BE-10988 vs. Doxorubicin and Vincristine
BE-10988 demonstrates superior activity against drug-resistant P388 murine leukemia cells compared to its parent-sensitive line. It inhibits the growth of vincristine/doxorubicin-resistant P388 (P388/VCR) cells with an IC50 of 0.4 µM and doxorubicin-resistant P388 (P388/MDR) cells with an IC50 of 2.0 µM, compared to 0.5 µM for the sensitive P388S line . In contrast, the standard chemotherapeutic agents doxorubicin and vincristine show markedly reduced efficacy in these resistant lines, with doxorubicin exhibiting an IC50 of 24 µM in P388/ADR cells and vincristine requiring >32 µM for tubulin binding in cell-free assays [1]. This differential potency in a resistance context underscores BE-10988's unique value for investigations into overcoming multidrug resistance (MDR) mechanisms.
| Evidence Dimension | Cytotoxicity (IC50) in P388 Leukemia Cell Lines |
|---|---|
| Target Compound Data | P388S: 0.5 µM; P388/VCR: 0.4 µM; P388/MDR: 2.0 µM |
| Comparator Or Baseline | Doxorubicin (P388/ADR): 24 µM; Vincristine (tubulin binding): 32 µM (cell-free) |
| Quantified Difference | BE-10988 is 12-fold more potent than doxorubicin in resistant cells (2.0 vs 24 µM) and demonstrates >80-fold higher potency than vincristine's tubulin binding (0.4 vs 32 µM). Crucially, its potency against resistant cells (0.4 µM) is comparable to its potency against sensitive cells (0.5 µM). |
| Conditions | In vitro cytotoxicity assays on murine P388 leukemia cell lines (sensitive and resistant sublines). |
Why This Matters
This data justifies selecting BE-10988 over standard chemotherapeutics for studies focused on multidrug resistance, as its potency is largely unaffected by common resistance mechanisms that inactivate doxorubicin and vincristine.
- [1] N-Acetyltyramine product page, GlpBio. (Cites doxorubicin IC50 of 0.48 µg/ml in resistant P388 cells). View Source
